5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- is a spiro compound featuring a cyclohexane ring fused to a quinazolinone structure. Spiro compounds are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom, leading to interesting chemical and biological properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in materials science or as a catalyst in chemical reactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro compounds often involves multi-step reactions. For Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro-, a common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Spirocyclization: The spiro linkage can be introduced by reacting the quinazolinone core with cyclohexanone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Mechanism of Action
The mechanism by which Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: Another spiro compound with a similar structure but different ring systems.
Spiro[cyclohexane-1,2’-pyrrolidin]-3’-one: Featuring a spiro linkage between cyclohexane and pyrrolidinone rings.
Uniqueness
Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPNMRAMGIAJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184242 |
Source
|
Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-60-4 |
Source
|
Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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